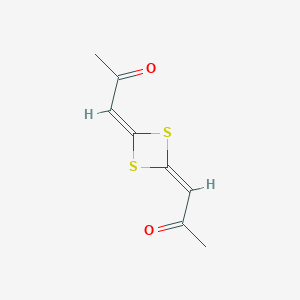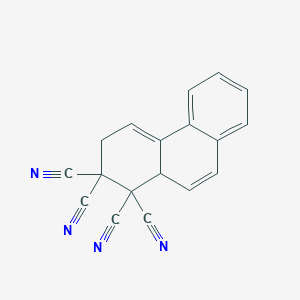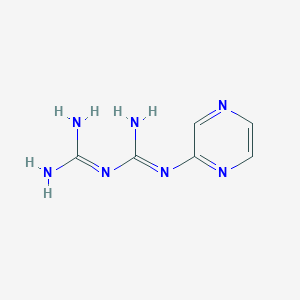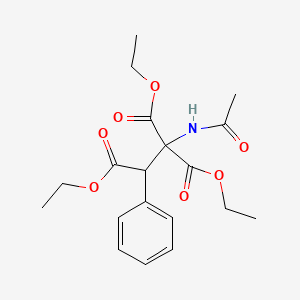![molecular formula C11H16ClO4P B14655125 Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester CAS No. 50652-90-9](/img/structure/B14655125.png)
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the 3-chlorophenyl group and the diethyl ester moiety contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 3-chlorobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the phosphonic acid group allows it to mimic phosphate esters, which are common substrates for many enzymes. This mimicry enables the compound to interfere with various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, diethyl ester
- Phosphonic acid, [(4-chlorophenyl)hydroxymethyl]-, diethyl ester
- Phosphonic acid, [(3-bromophenyl)hydroxymethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
50652-90-9 |
|---|---|
Molekularformel |
C11H16ClO4P |
Molekulargewicht |
278.67 g/mol |
IUPAC-Name |
(3-chlorophenyl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-6-5-7-10(12)8-9/h5-8,11,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
JHNRHDVDQNTWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Cl)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)




![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
